molecular formula C20H20N4O3 B2802766 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 313398-96-8

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2802766
CAS No.: 313398-96-8
M. Wt: 364.405
InChI Key: IVPOUSHRTVIOIG-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, substituted with a nitro group, a phenyl group, and a methylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Introduction of Methylpiperazine Moiety: The final step involves the substitution of the piperazine ring with a methyl group, which can be achieved through nucleophilic substitution reactions using methyl iodide and piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Methyl iodide, piperazine.

Major Products Formed

    Reduction: 4-(4-aminopiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one.

    Oxidation: Quinoline N-oxide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the nitro group and the specific substitution pattern on the quinoline core make this compound unique in terms of its chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-21-11-13-22(14-12-21)18-16-9-5-6-10-17(16)23(15-7-3-2-4-8-15)20(25)19(18)24(26)27/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPOUSHRTVIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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